molecular formula C21H19ClN4O2 B11054731 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11054731
M. Wt: 394.9 g/mol
InChI Key: VANCLJBGNUQGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrazolo[1,5-a]pyrimidine core.

    Functional Group Introduction: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, often using chlorinated aromatic compounds and methoxy-substituted phenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of pyrazolo[1,5-a]pyrimidines are investigated for their potential as drug candidates. This compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-2-(methyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but lacks the methoxymethyl group.

    6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both chlorophenyl and methoxyphenyl groups in 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine makes it unique. These groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19ClN4O2/c1-27-12-18-19(14-5-9-16(28-2)10-6-14)21-24-11-17(20(23)26(21)25-18)13-3-7-15(22)8-4-13/h3-11H,12,23H2,1-2H3

InChI Key

VANCLJBGNUQGIS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.